Cas no 93548-89-1 (1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid)

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid is a versatile indole derivative characterized by its chlorobenzyl substitution at the 1-position and a carboxylic acid functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural features, including the electron-withdrawing chloro group and the reactive carboxylic acid moiety, enhance its utility in coupling reactions and derivatization. The indole core contributes to its potential biological relevance, making it useful in medicinal chemistry research. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling and storage are recommended to maintain stability.
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid structure
93548-89-1 structure
Product Name:1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
CAS No:93548-89-1
MF:C16H12ClNO2
MW:285.724983215332
MDL:MFCD04035648
CID:3103188
PubChem ID:3744270
Update Time:2025-10-22

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chloro-benzyl)-1H-indole-3-carboxylic acid
    • Bionet2_001389
    • TDA54889
    • 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid
    • AKOS000113696
    • BBL026257
    • 1H-Indole-3-carboxylic acid, 1-[(4-chlorophenyl)methyl]-
    • 93548-89-1
    • SCHEMBL13621801
    • 1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid
    • ALBB-032831
    • HMS1367P03
    • STK687395
    • UNM-0000305946
    • 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylicacid
    • 9T-1505
    • 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
    • CHEMBL1775162
    • MFCD04035648
    • CCG-122781
    • OJWPITWTRRQRFX-UHFFFAOYSA-N
    • UNM000011076701
    • 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
    • MDL: MFCD04035648
    • Inchi: 1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)
    • InChI Key: OJWPITWTRRQRFX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C=C(C(=O)O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 285.0556563Da
  • Monoisotopic Mass: 285.0556563Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.2Ų

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Security Information

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB552619-500 mg
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; .
93548-89-1
500MG
€205.60 2023-04-13
abcr
AB552619-1 g
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; .
93548-89-1
1g
€239.00 2023-04-13
abcr
AB552619-5 g
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; .
93548-89-1
5g
€656.50 2023-04-13
abcr
AB552619-10 g
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; .
93548-89-1
10g
€1,074.00 2023-04-13
TRC
C366028-10mg
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
93548-89-1
10mg
$ 50.00 2022-04-01
TRC
C366028-50mg
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
93548-89-1
50mg
$ 135.00 2022-04-01
TRC
C366028-100mg
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
93548-89-1
100mg
$ 210.00 2022-04-01
Key Organics Ltd
9T-1505-1MG
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
93548-89-1 >95%
1mg
£28.00 2025-02-09
Key Organics Ltd
9T-1505-5MG
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
93548-89-1 >95%
5mg
£35.00 2025-02-09
Key Organics Ltd
9T-1505-10MG
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
93548-89-1 >95%
10mg
£48.00 2025-02-09

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93548-89-1)1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
Order Number:A959523
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:10
Price ($):235.0
Email:sales@amadischem.com

Additional information on 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 93548-89-1, commonly referred to as 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The indole core of the molecule, combined with the 4-chlorobenzyl substituent, contributes to its intriguing chemical behavior and biological activity.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the design of bioactive compounds with therapeutic potential. The carboxylic acid functional group present in this molecule plays a crucial role in its ability to form hydrogen bonds, which is essential for interactions with biological targets such as enzymes and receptors. This property makes it a promising candidate for the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid involves a multi-step process that typically includes nucleophilic substitution, cyclization, and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for pharmacological studies. The use of advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions has significantly improved the efficiency of its production.

In terms of biological activity, this compound has demonstrated potent inhibitory effects on several key enzymes associated with inflammatory processes and cancer progression. For instance, studies have shown that it can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are central players in inflammation and pain signaling. Additionally, its ability to modulate the activity of histone deacetylases (HDACs) suggests potential applications in epigenetic therapy.

The 4-chlorobenzyl substituent attached to the indole ring not only enhances the molecule's stability but also contributes to its lipophilicity, which is critical for its absorption and bioavailability in vivo. This feature makes it an attractive lead compound for further optimization in drug design programs. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets, facilitating its rational design for specific therapeutic applications.

Moreover, the indole-3-carboxylic acid moiety has been implicated in modulating cellular signaling pathways involved in cell proliferation and apoptosis. Preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent. These findings have sparked interest among oncologists and pharmacologists seeking innovative treatments for refractory cancers.

In conclusion, 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic purposes. Its unique chemical structure, coupled with promising biological activity, positions it as a compelling candidate for further exploration in drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93548-89-1)1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
A959523
Purity:99%
Quantity:1g
Price ($):235.0
Email